![molecular formula C7H9NO2S B7842113 [(Thiophen-3-ylmethyl)-amino]-acetic acid](/img/structure/B7842113.png)
[(Thiophen-3-ylmethyl)-amino]-acetic acid
Vue d'ensemble
Description
[(Thiophen-3-ylmethyl)-amino]-acetic acid is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(Thiophen-3-ylmethyl)-amino]-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(Thiophen-3-ylmethyl)-amino]-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Compound Development
[(Thiophen-3-ylmethyl)-amino]-acetic acid derivatives have been widely used in chemical synthesis. A notable application is the synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts, which have potential applications in the development of native drugs (Safonov, Panasenko, & Knysh, 2017). Additionally, derivatives such as 3-(thiophen-2-ylmethyl)-4-substituted-4,5-dihydro-I H-1,2,4-triazol-5-one have been synthesized and shown activity against various bacteria, hinting at their potential use in antimicrobial applications (Pitucha et al., 2010).
Biosensors and Conducting Polymers
These compounds are integral in the development of biosensors and conducting polymers. For instance, poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) has been used in electrochemical hybridization sensors, showcasing its potential in DNA recognition and bioanalytical applications (Cha et al., 2003).
Corrosion Inhibition
In the field of material science, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L) synthesized from [(Thiophen-3-ylmethyl)-amino]-acetic acid derivatives has been proven to be an efficient corrosion inhibitor for mild steel in acidic environments (Daoud et al., 2014).
Anticancer Activities
Certain derivatives like ((thiophen-2-ylmethyl)amino)ethylidene)chromane-2,4-dione have been studied for their anti-cancer activities. This compound was synthesized and tested against HepG2 (cancer cell line) and BEAS-2B (normal cell line), showing moderate anticancer activity and highlighting its potential in medical research (Vaseghi et al., 2021).
Computational Studies
Computational studies on 3-thiophene acetic acid have provided insights into its structural and electronic properties, intermolecular interactions, and its potential as a competitive inhibitor for Human monoamine oxidase, an enzyme crucial in the degradative deamination of biogenic amines. This emphasizes its significance in computational biology and chemistry (Issa, Sagaama, & ISSAOUI, 2020).
Propriétés
IUPAC Name |
2-(thiophen-3-ylmethylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c9-7(10)4-8-3-6-1-2-11-5-6/h1-2,5,8H,3-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJPCMJQMRPDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Thiophen-3-ylmethyl)-amino]-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-(1-aminoethyl)-2-methyl-3-oxo-1,4-benzoxazin-4-yl]-N-cyclopentylacetamide](/img/structure/B7842031.png)
![1-{[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]methyl}piperidine-3-carboxylicacid](/img/structure/B7842048.png)


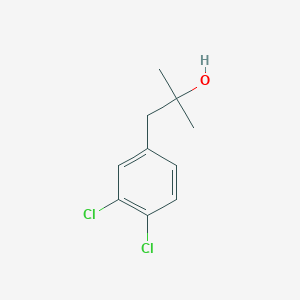
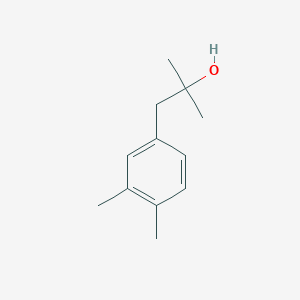
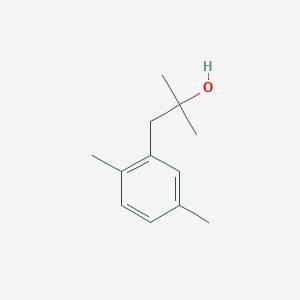
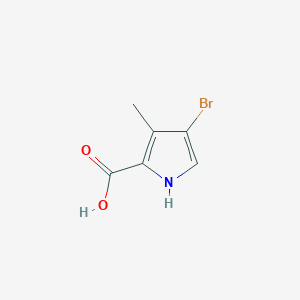


![(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)methanamine;chloride](/img/structure/B7842093.png)
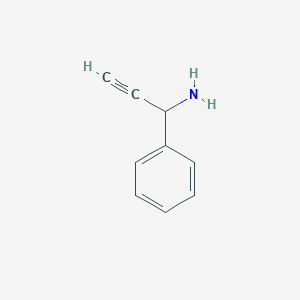

![2-[(4-Bromophenyl)methylazaniumyl]acetate](/img/structure/B7842110.png)